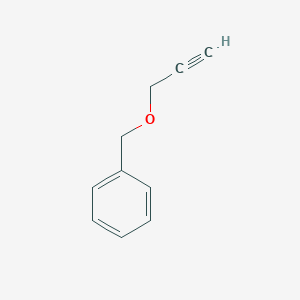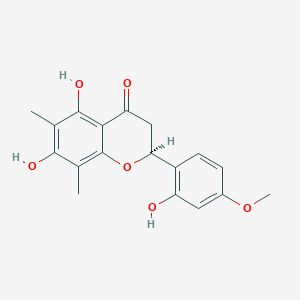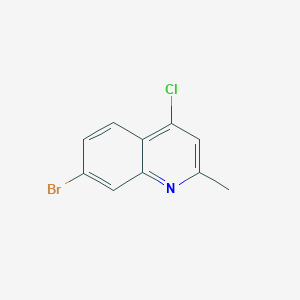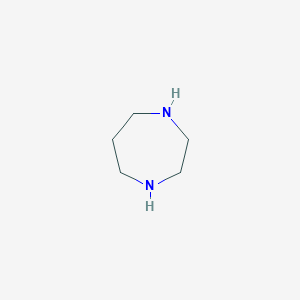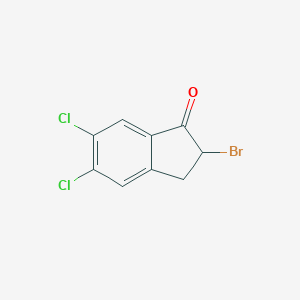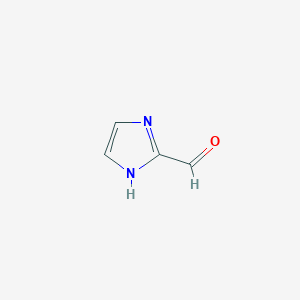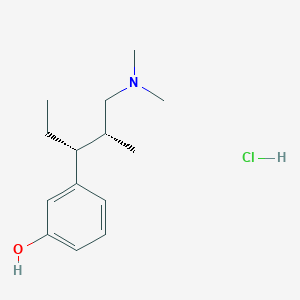
Tapentadol hydrochloride
概述
描述
盐酸他喷他多是一种中枢作用的合成镇痛药,具有双重作用机制。它既是 μ-阿片受体激动剂,也是去甲肾上腺素再摄取抑制剂。 这种组合使其能够有效地治疗中度至重度疼痛,包括神经性疼痛 .
科学研究应用
盐酸他喷他多具有广泛的科学研究应用:
作用机制
盐酸他喷他多通过双重机制发挥作用:
μ-阿片受体激动: 它与 μ-阿片受体结合并激活,导致镇痛。
去甲肾上腺素再摄取抑制: 它抑制去甲肾上腺素的再摄取,通过调节疼痛通路增强其镇痛作用 .
类似化合物:
曲马多: 与盐酸他喷他多一样,曲马多是一种中枢作用的镇痛药,具有双重作用机制。 .
盐酸他喷他多的独特性: 盐酸他喷他多因其平衡的双重作用机制而独一无二,与其他阿片类药物相比,它能够提供有效的疼痛缓解,同时副作用发生率更低。 它抑制去甲肾上腺素再摄取的能力使其有别于许多其他镇痛药 .
生化分析
Biochemical Properties
Tapentadol Hydrochloride interacts with various enzymes and proteins in the body. It is primarily metabolized at its phenolic hydroxyl group via glucuronidation by the UGT1A9 and UGT2B7 enzymes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a μ-opioid receptor (MOR) agonist and a norepinephrine inhibitor (NRI), thereby affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a μ-opioid receptor (MOR) agonist and a norepinephrine inhibitor (NRI), it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound suffers from rapid clearance due to extensive metabolism in vivo, which results in low oral bioavailability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. After oral administration, most of this compound (70%) is quickly metabolized .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as UGT1A9 and UGT2B7 during its metabolism .
准备方法
合成路线和反应条件: 盐酸他喷他多可以通过多种方法合成。一种常用的方法是将 3-[(1R,2R)-3-(二甲氨基)-1-乙基-2-甲基丙基]苯酚与盐酸反应生成盐酸盐。 该过程通常涉及使用乙醇和丙酮等溶剂 .
工业生产方法: 盐酸他喷他多的工业生产通常涉及结晶技术,以确保高纯度和稳定性。 例如,盐酸他喷他多 C 型晶体的制备涉及特定的条件,例如使用乙醇和丙酮作为溶剂,以及控制的温度和搅拌条件 .
化学反应分析
反应类型: 盐酸他喷他多会发生各种化学反应,包括:
氧化: 此反应可在特定条件下发生,导致形成氧化衍生物。
还原: 盐酸他喷他多可以被还原形成不同的类似物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用锂铝氢化物等还原剂。
取代: 卤素和烷基化剂等试剂经常被使用
主要形成的产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生醌衍生物,而还原可以产生他喷他多的各种还原形式 .
相似化合物的比较
Tramadol: Like tapentadol hydrochloride, tramadol is a centrally acting analgesic with dual mechanisms of action. .
Oxycodone: This opioid analgesic is more potent than this compound but has a higher incidence of side effects.
Uniqueness of this compound: this compound is unique due to its balanced dual mechanism of action, providing effective pain relief with a lower incidence of side effects compared to other opioids. Its ability to inhibit norepinephrine reuptake sets it apart from many other analgesics .
属性
IUPAC Name |
3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFLGGRLLOERW-YECZQDJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938677 | |
| Record name | 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175591-09-0 | |
| Record name | Tapentadol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175591-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tapentadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175591090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAPENTADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71204KII53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


